![molecular formula C20H16N6O4S B2517196 1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872856-63-8](/img/structure/B2517196.png)

1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

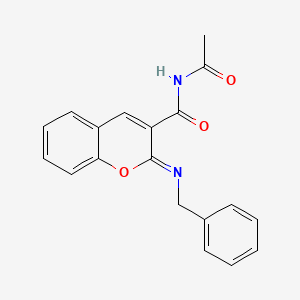

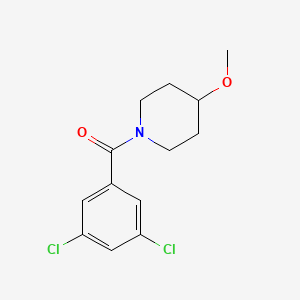

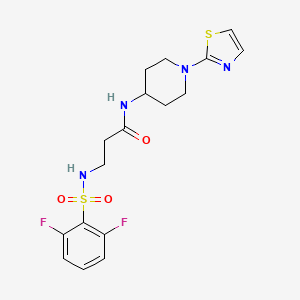

The compound of interest, 1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, is a complex molecule that appears to be related to the family of pyrrolopyrimidine diones. These compounds are of interest due to their potential biological activities and their structural complexity which allows for a variety of chemical reactions and modifications.

Synthesis Analysis

The synthesis of related pyrrolopyrimidine diones has been reported in the literature. For instance, the treatment of 5-nitro-1,3,6-trinitrouracil with aryl aldehydes in the presence of piperidine leads to the formation of 5-nitro-6-styryluracil derivatives. These intermediates undergo intramolecular cyclization with piperidine-catalyzed oxidation-reduction to yield 1,3-dimethyl-7-hydroxypyrrolo[3,2-d]pyrimidine-2,4(1H,3H)-dione derivatives in a single step . Although the compound is not directly synthesized in the referenced papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolopyrimidine diones is characterized by a fused pyrrolo and pyrimidine ring system. Electrophilic substitution reactions on these compounds typically occur at position 7 of the pyrrolo ring, as seen in the halogenation, aminomethylation, acylation, and azo coupling reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . This information is relevant for understanding the chemical behavior of the compound and suggests that the nitrophenyl group in the compound could be introduced through such electrophilic substitution reactions.

Chemical Reactions Analysis

The nitration of pyrrolopyrimidine diones can lead to mono- and dinitro derivatives, which can be further reduced to amines. These amines can react with α- and β-dicarbonyl compounds, as well as with ortho-quinones, to form new polycyclic heteroaromatic systems . This indicates that the nitro group in the compound of interest could be transformed into various functional groups, providing a pathway for further chemical modifications.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are not detailed in the provided papers, related compounds have been synthesized and characterized using techniques such as IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . These techniques are essential for confirming the structure of synthesized compounds and for investigating their physical and chemical properties. It can be inferred that similar analytical methods would be applicable for the characterization of the compound .

Applications De Recherche Scientifique

Novel Synthetic Approaches and Catalysis

Efficient Synthesis Using Ionic Liquid Catalysts

Rahmani et al. (2018) demonstrated an efficient method for synthesizing pyridine-pyrimidines, including compounds similar to the one of interest, using triazine diphosphonium hydrogen sulfate ionic liquid on functionalized nanosilica as a catalyst. This process, which also allows for the preparation of bis-derivatives, features microwave irradiation and solvent-free conditions, highlighting easy recovery, reusability, and excellent catalyst activity (Rahmani et al., 2018).

Crystal Structure Analysis

X-Ray Crystallography

Zhou et al. (2007) focused on a similar compound, detailing its synthesis and providing an X-ray crystallography analysis. The study revealed a flattened envelope conformation of the pyrimidine ring and described the three-dimensional network formed by hydrogen bonds (Zhou et al., 2007).

Chemical Transformations and Derivative Synthesis

Construction of Substituted Pyrimido[4,5-d]pyrimidones

Hamama et al. (2012) investigated the transformation of enaminouracil to synthesize substituted pyrimido[4,5-d]pyrimidin-2,4-diones. This study showcases the versatility in modifying the core structure to achieve different substitutions and further expand the chemical and biological utility of these compounds (Hamama et al., 2012).

Molecular Interactions and Crystal Packing

Molecular and Crystal Structure Variations

Trilleras et al. (2009) explored the crystal structures of several 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, highlighting how different substitutions influence molecular interactions and packing in the crystal lattice. This research provides insight into the structural aspects that can affect the properties and potential applications of these compounds (Trilleras et al., 2009).

Propriétés

IUPAC Name |

1,3-dimethyl-7-(3-nitrophenyl)-5-(pyridin-3-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O4S/c1-24-17-15(19(27)25(2)20(24)28)18(31-11-12-5-4-8-21-10-12)23-16(22-17)13-6-3-7-14(9-13)26(29)30/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVZKVIXRHWAPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])SCC4=CN=CC=C4)C(=O)N(C1=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(4-chloro-2-fluorophenyl)acetamide](/img/no-structure.png)

![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)

![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)

![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)